Spectroscopic Profile of 5-chloro-1H-1,2,4-triazol-3-amine: A Comprehensive Technical Guide for Researchers
Spectroscopic Profile of 5-chloro-1H-1,2,4-triazol-3-amine: A Comprehensive Technical Guide for Researchers
Abstract: 5-chloro-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic characteristics of 5-chloro-1H-1,2,4-triazol-3-amine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of publicly available experimental spectra for this specific molecule is scarce, this document synthesizes predicted data based on established spectroscopic principles and data from closely related 1,2,4-triazole analogs.[1][2][3] The methodologies, interpretations, and predicted data herein serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this compound.
Molecular Structure and Tautomerism
Understanding the structural dynamics of 5-chloro-1H-1,2,4-triazol-3-amine is fundamental to interpreting its spectroscopic data. Like many substituted 1,2,4-triazoles, this molecule can exist in several tautomeric forms.[4] The primary forms involve the migration of the proton on the triazole ring, leading to the 1H, 2H, and 4H tautomers. Furthermore, amino-imino tautomerism can also occur. The 1H-tautomer is generally considered the most stable form for many 1,2,4-triazoles.[3] The equilibrium between these forms can be influenced by the solvent, temperature, and solid-state packing. For the purpose of this guide, we will focus on the predominant and most frequently cited tautomer: 5-chloro-1H-1,2,4-triazol-3-amine .
Caption: Tautomeric forms of 5-chloro-1,2,4-triazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-chloro-1H-1,2,4-triazol-3-amine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The predicted chemical shifts are based on data from similar 3-amino-1,2,4-triazole structures and are reported for a DMSO-d₆ solvent, which is commonly used for this class of compounds due to its ability to solubilize polar molecules and reveal exchangeable protons.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the protons of the amino group (-NH₂) and the N-H proton of the triazole ring.
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-NH₂ Protons: These protons are expected to appear as a broad singlet. The chemical shift can vary depending on concentration and temperature but is typically predicted to be in the range of 5.5 - 6.5 ppm . For 3-amino-1,2,4-triazole, this signal appears around 5.9 ppm.[5]
-
-NH Proton: The proton on the triazole ring is expected to be more deshielded and appear as a very broad singlet further downfield, likely in the range of 11.0 - 12.5 ppm . This significant downfield shift is characteristic of N-H protons in heterocyclic aromatic rings.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the triazole ring. Two distinct signals are expected.
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C3 (Carbon bearing the amino group): This carbon is attached to two nitrogen atoms and the exocyclic amino group. Its chemical shift is predicted to be in the range of 155 - 160 ppm . In related 3-amino-1,2,4-triazole derivatives, this carbon signal appears in this region.[6]
-
C5 (Carbon bearing the chloro group): This carbon is attached to two nitrogen atoms and the electronegative chlorine atom. The presence of chlorine will cause a downfield shift, but it is generally found at a slightly lower chemical shift compared to the C3 carbon in amino-substituted triazoles. It is predicted to be in the range of 145 - 150 ppm .
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment |
| ¹H | 5.5 - 6.5 | Broad Singlet | -NH₂ |
| ¹H | 11.0 - 12.5 | Very Broad Singlet | -NH (ring) |
| ¹³C | 155 - 160 | Singlet | C3-NH₂ |
| ¹³C | 145 - 150 | Singlet | C5-Cl |
Experimental Protocol for NMR Data Acquisition
The following protocol provides a robust framework for obtaining high-quality NMR spectra.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-chloro-1H-1,2,4-triazol-3-amine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum. A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A spectral width of approximately 220 ppm is recommended.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-chloro-1H-1,2,4-triazol-3-amine is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine and the triazole ring, as well as vibrations of the heterocyclic ring itself.
Predicted IR Absorption Bands
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N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching vibrations (asymmetric and symmetric) in the 3200-3400 cm⁻¹ region. The triazole N-H stretch is also expected in this region, often appearing as a broader band.[4]
-
N-H Bending: The scissoring vibration of the primary amine is predicted to appear in the 1600-1660 cm⁻¹ range.
-
C=N and N=N Stretching: The triazole ring contains C=N and N=N bonds, which will produce strong to medium absorption bands in the fingerprint region, typically between 1400-1600 cm⁻¹ .[4]
-
C-N Stretching: Vibrations corresponding to the C-N bonds of the ring and the C-NH₂ bond are expected between 1250-1350 cm⁻¹ .
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a medium to strong band in the lower wavenumber region, typically 700-800 cm⁻¹ .
Summary of Predicted IR Data
| **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode | Expected Intensity |
| 3200-3400 | N-H Stretching (Amine & Triazole) | Medium-Strong, Broad |
| 1600-1660 | N-H Bending (Primary Amine) | Medium-Strong |
| 1400-1600 | C=N / N=N Ring Stretching | Medium-Strong |
| 1250-1350 | C-N Stretching | Medium |
| 700-800 | C-Cl Stretching | Medium-Strong |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an FTIR spectrum.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR Method - Recommended):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 5-chloro-1H-1,2,4-triazol-3-amine powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural features.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula is C₂H₃ClN₄. The nominal molecular weight is 118 g/mol . However, chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion:
-
m/z 118: Corresponding to [C₂H₃³⁵ClN₄]⁺
-
m/z 120: Corresponding to [C₂H₃³⁷ClN₄]⁺ The intensity ratio of the M⁺ peak at m/z 118 to the M+2 peak at m/z 120 will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.
-
-
Fragmentation Pattern: Under electron ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage.[8] A plausible fragmentation pathway for 5-chloro-1H-1,2,4-triazol-3-amine could involve the initial loss of molecules like HCN or N₂.
Caption: A plausible EI mass spectrometry fragmentation pathway.
Summary of Predicted Mass Spectrometry Data (EI)
| Predicted m/z | Proposed Fragment | Notes |
| 118 / 120 | [C₂H₃ClN₄]⁺˙ | Molecular ion peak with characteristic 3:1 isotopic ratio. |
| 80 | [C₂H₂N₃]⁺˙ | Loss of HCl from the molecular ion. |
| 76 / 78 | [CHN₂Cl]⁺ | Ring fragmentation. |
| 42 | [CH₂N₂]⁺˙ | A common fragment in triazole cleavage, loss of HCN from m/z 80. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine. Analyze the major fragment ions to support the proposed structure.
Conclusion
The structural characterization of 5-chloro-1H-1,2,4-triazol-3-amine can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data. The ¹H and ¹³C NMR spectra will confirm the proton and carbon environments, IR spectroscopy will identify the key functional groups (NH₂, NH, C=N, C-Cl), and mass spectrometry will verify the molecular weight and elemental composition through its characteristic chlorine isotopic pattern. These analytical methodologies, when applied rigorously, provide a self-validating system for confirming the identity and purity of this important chemical entity.
References
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PubMed. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]]
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